molecular formula C13H10Cl2N2O2 B1491907 Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate CAS No. 2098117-88-3

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate

Cat. No.: B1491907
CAS No.: 2098117-88-3
M. Wt: 297.13 g/mol
InChI Key: ASYHVAGTFDJALE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring substituted with chloro and chlorophenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine with ethyl 2-chlorobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and primary amines are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution Reactions: Formation of substituted pyridazine derivatives.

    Reduction Reactions: Formation of amines or alcohols.

    Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate
  • Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
  • Ethyl 3-chloro-6-(2-bromophenyl)pyridazine-4-carboxylate

Uniqueness

Ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-chloro-6-(2-chlorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)9-7-11(16-17-12(9)15)8-5-3-4-6-10(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYHVAGTFDJALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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